molecular formula C14H16ClNO2 B047286 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride CAS No. 116270-38-3

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride

Cat. No.: B047286
CAS No.: 116270-38-3
M. Wt: 265.73 g/mol
InChI Key: JRROHGCYECMKPL-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis

Mechanism of Action

Target of Action

Ethyl 2,4-dimethylquinoline-3-carboxylate hydrochloride, also known as 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride, is a quinoline derivative. Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Quinoline derivatives are known to have various biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride typically involves the esterification of 3-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinolinecarboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Another quinoline derivative with similar chemical properties.

    4-Hydroxyquinoline: Known for its biological activities and used in medicinal chemistry.

    Quinoline-4-carboxylic acid: A related compound with applications in drug development.

Uniqueness

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other quinoline derivatives.

Properties

IUPAC Name

ethyl 2,4-dimethylquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3;/h5-8H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRROHGCYECMKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429566
Record name 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116270-38-3
Record name 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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